

Potential off-target effects of L-365260 at high concentrations

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Compound of Interest

Compound Name: L-365260

Cat. No.: B1673720

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Technical Support Center: L-365,260

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-365,260. The information focuses on potential off-target effects, particularly at high concentrations, to help users interpret unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of L-365,260?

L-365,260 is a potent and highly selective antagonist of the cholecystokinin receptor 2 (CCK2R), also known as the CCK-B or gastrin receptor.^{[1][2]} It interacts competitively and stereoselectively with these receptors.^{[1][3]}

Q2: How selective is L-365,260 for the CCK2 receptor?

L-365,260 displays a high degree of selectivity for the CCK2 receptor over the cholecystokinin receptor 1 (CCK1R or CCK-A). Its affinity for CCK2R is over 100 times greater than its affinity for CCK1R.^[1] It has been reported to be inactive at a range of other receptors, including opiate, muscarinic acetylcholine, α - and β -adrenergic, histamine, angiotensin, and bradykinin receptors, although comprehensive screening data at high concentrations is not publicly available.^[2]

Q3: Are there any known off-target effects of L-365,260, especially at higher concentrations?

Yes. While highly selective for the CCK2R, at concentrations in the hundred nanomolar range and above, L-365,260 has been shown to inhibit the cyclic AMP-dependent protein kinase (PKA) pathway.^[4] This effect is independent of its CCK2R antagonism and appears to occur downstream of receptor activation and second messenger production.^[4] This is a critical consideration when using high concentrations of the compound in your experiments.

Q4: Can L-365,260's benzodiazepine-like structure cause off-target effects related to GABA-A receptors?

L-365,260 contains a benzodiazepine moiety. While this structural class is famously associated with allosteric modulation of GABA-A receptors, there is no direct, published evidence to suggest that L-365,260 interacts significantly with the GABA-A receptor complex.^{[5][6]} Its primary documented activity is at the CCK2R, with the PKA pathway being a key secondary target at higher concentrations.

Q5: Is L-365,260 well-tolerated in in vivo studies?

In human studies, single oral doses of up to 50 mg were well-tolerated.^{[7][8]} In animal models, higher doses have been used to investigate its effects on gastric acid secretion. For instance, doses higher than those required to block pentagastrin-stimulated acid secretion were needed to inhibit basal and histamine-stimulated acid secretion, which may be related to its off-target effects on the PKA pathway.^[9]

Troubleshooting Guide

This guide is designed to help you troubleshoot unexpected experimental results that may be due to off-target effects of L-365,260.

Problem 1: I'm observing inhibition of a cellular process that is not thought to be mediated by the CCK2 receptor.

- **Possible Cause:** At concentrations exceeding 100 nM, L-365,260 can inhibit the PKA pathway.^[4] Many cellular processes are regulated by PKA, and this off-target effect could be responsible for your observations.

- Troubleshooting Steps:
 - Confirm the Concentration: Verify the final concentration of L-365,260 in your assay. If it is in the high nanomolar or micromolar range, off-target PKA inhibition is a strong possibility.
 - Use a PKA Activator: Attempt to rescue the effect by directly activating PKA using an agent like forskolin or 8-Bromo-cAMP. If the inhibitory effect of L-365,260 is bypassed, this provides evidence for PKA pathway inhibition.
 - Measure cAMP Levels: Use a cAMP assay to determine if L-365,260 is affecting cAMP production. The documented off-target effect is downstream of cAMP production, so you may not see a change in cAMP levels, but this can help to rule out effects on adenylyl cyclase.[\[4\]](#)
 - Use a Structurally Unrelated CCK2R Antagonist: As a control, repeat the experiment with a different, structurally unrelated CCK2R antagonist to see if the effect is specific to L-365,260.

Problem 2: My dose-response curve for L-365,260 is biphasic or has a shallow slope.

- Possible Cause: This could indicate that L-365,260 is interacting with more than one target in your system, each with a different affinity. This could be due to the presence of both high and low-affinity CCK2R subtypes, or an interaction with an off-target protein like PKA at higher concentrations.[\[10\]](#)
- Troubleshooting Steps:
 - Analyze the Curve: Use a curve-fitting model that allows for two-site binding to see if the data can be better explained by the presence of two distinct affinities.
 - Investigate the Lower Affinity Component: If one of the affinities is in the high nanomolar to micromolar range, consider if this corresponds to the IC₅₀ for PKA pathway inhibition.[\[4\]](#)
 - Use a More Selective System: If possible, use a cell line that expresses only the high-affinity CCK2R to see if the dose-response curve becomes monophasic.

Problem 3: I am seeing unexpected effects on cell viability or proliferation at high concentrations of L-365,260.

- Possible Cause: High concentrations of any small molecule can induce non-specific cytotoxicity. Additionally, inhibition of a crucial signaling pathway like PKA could impact cell health and proliferation.
- Troubleshooting Steps:
 - Perform a Cytotoxicity Assay: Use a standard assay (e.g., MTT, LDH release, or live/dead staining) to determine the cytotoxic concentration of L-365,260 in your cell system.
 - Include a Vehicle Control: Always include a vehicle-only (e.g., DMSO) control at the same final concentration used for your highest dose of L-365,260 to ensure the vehicle itself is not causing the effect.
 - Determine the Therapeutic Window: Establish a concentration range where L-365,260 effectively antagonizes the CCK2R without causing significant cytotoxicity.

Data Presentation

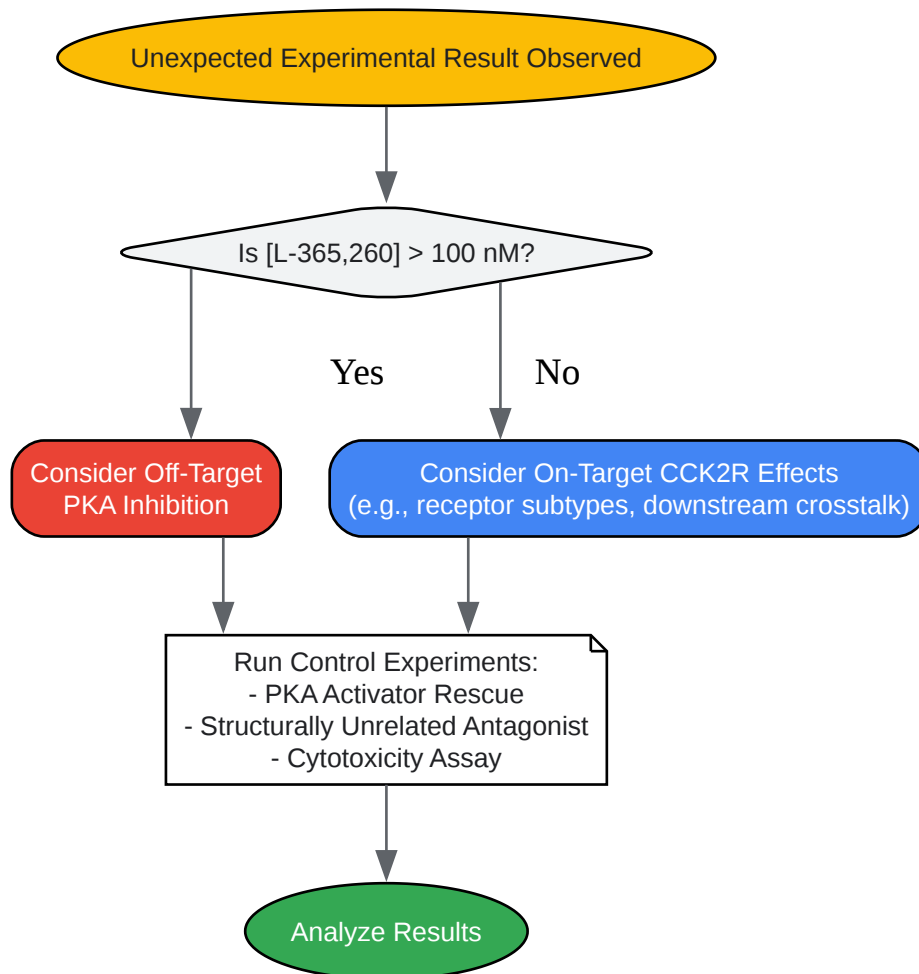
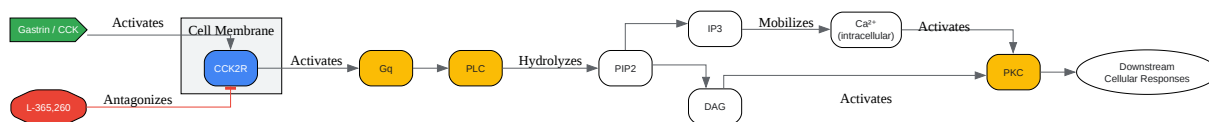
Table 1: Receptor Binding Affinities of L-365,260

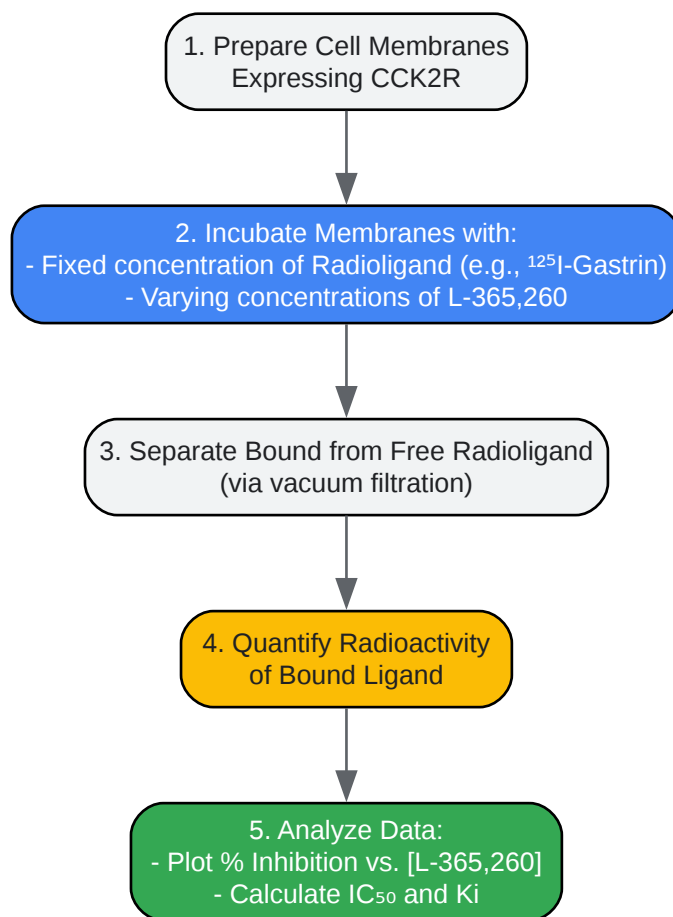
Receptor Target	Species	Preparation	Radioligand	Parameter	Value (nM)	Reference(s)
CCK2 / Gastrin	Guinea Pig	Stomach	125I-Gastrin	Ki	1.9	[1]
CCK2 / CCK-B	Guinea Pig	Brain	125I-CCK-8	Ki	2.0	[1]
CCK1 / CCK-A	Rat	Pancreas	125I-CCK-8	IC50	280	[2]

Table 2: Functional Inhibitory Concentrations of L-365,260 (Potential Off-Target Effects)

Stimulus	Assay System	Measured Effect	Parameter	Value (nM)	Reference(s)
Histamine	Isolated Rabbit Gastric Glands	[14C]-Aminopyrine Accumulation	IC50	110 ± 60	[4]
Carbachol	Isolated Rabbit Gastric Glands	[14C]-Aminopyrine Accumulation	IC50	190 ± 120	[4]
IBMX	Isolated Rabbit Gastric Glands	[14C]-Aminopyrine Accumulation	IC50	420 ± 200	[4]
Forskolin	Isolated Rabbit Gastric Glands	[14C]-Aminopyrine Accumulation	IC50	400 ± 280	[4]

Mandatory Visualizations





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References

- 1. A new potent and selective non-peptide gastrin antagonist and brain cholecystokinin receptor (CCK-B) ligand: L-365,260 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-365,260 | CCK2 Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-365,260 inhibits in vitro acid secretion by interacting with a PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzodiazepine derivatives--side effects and dangers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The gastrin-receptor antagonist L-365,260 inhibits stimulated acid secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human pharmacokinetics and tolerability of L-365,260, a novel cholecystokinin-B antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of the variation in the action of L-365,260 at CCKB/gastrin receptors in rat, guinea-pig and mouse isolated gastric tissue assays - PubMed [pubmed.ncbi.nlm.nih.gov]
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